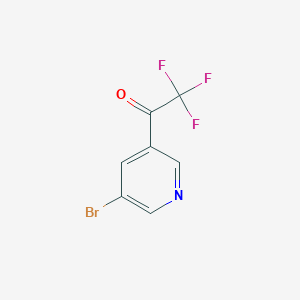
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone” contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5-position with a bromine atom. Attached to the 3-position of the pyridine ring is a trifluoroethanone group, which consists of a two-carbon chain with a carbonyl (C=O) at one end and three fluorine atoms attached to the other carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the electronegative bromine substituent, and the electron-withdrawing trifluoroethanone group. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the trifluoroethanone group, which contains a reactive carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the trifluoroethanone group could impact properties such as polarity, solubility, and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone and its derivatives have been utilized in the synthesis of various chemical compounds, demonstrating significant antibacterial and antifungal activities. For example, derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone exhibited good antibacterial and antifungal activities against a range of bacteria and fungi, including Escherichia coli and Candida albicans (Sujatha, Shilpa, & Gani, 2019).
Chemocatalysis and Bioreduction
The compound has also been used in chemocatalysis and bioreduction studies. A series of 1‐aryl‐2,2,2‐trifluoroethanones, including this compound, were chemically synthesized and subsequently used in bioreduction studies using alcohol dehydrogenases (ADHs). This process was integral in developing a stereoselective route towards specific pharmaceutical compounds, such as Odanacatib (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Complexation and Electrocatalysis
Another application involves the complexation of Cm(III) with derivatives of this compound in various solutions, an essential process in nuclear chemistry and radioactive waste management. The study of these complexes provided insights into the complexation kinetics and potential applications in extraction processes (Bremer, Geist, & Panak, 2012). Additionally, electrocatalytic carboxylation of derivatives has been studied, showing the potential for synthesis of nicotinic acid derivatives, which are valuable in the pharmaceutical industry (Feng, Huang, Liu, & Wang, 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALOWJQZHSEOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743196 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886364-44-9 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


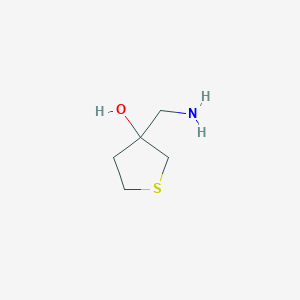
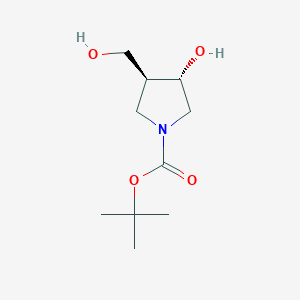
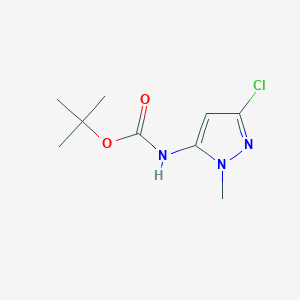

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)


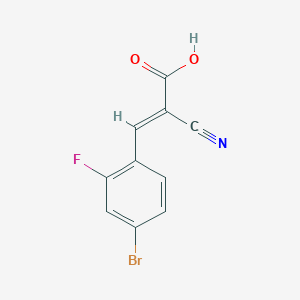
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)
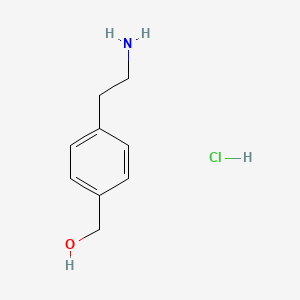
![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)